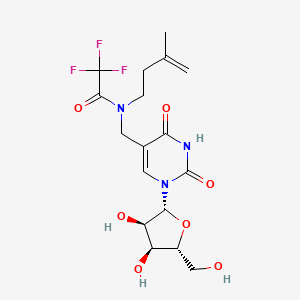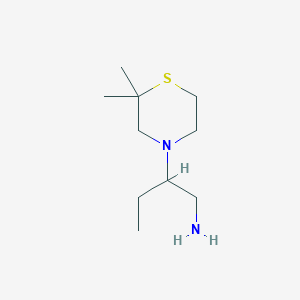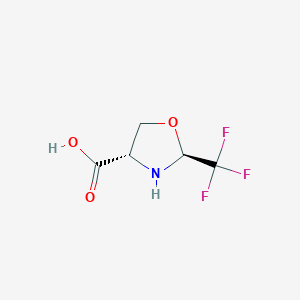
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid is a chiral compound that features a trifluoromethyl group attached to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium . This tandem cyclization proceeds via a single-electron transfer (SET) reduction followed by a 5-endo-trig pathway, yielding the desired oxazolidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic reactions.
Trifluoromethyl-grafted covalent organic frameworks: Used for adsorption and detection of pesticides.
Triflamides and Triflimides: Widely used in organic synthesis, medicine, and catalysis due to their strong electron-withdrawing properties.
Uniqueness
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid is unique due to its chiral nature and the presence of both an oxazolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H6F3NO3 |
|---|---|
Poids moléculaire |
185.10 g/mol |
Nom IUPAC |
(2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1 |
Clé InChI |
DLRFOIMVZLRCBB-OKKQSCSOSA-N |
SMILES isomérique |
C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)O |
SMILES canonique |
C1C(NC(O1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



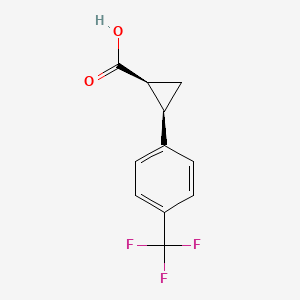

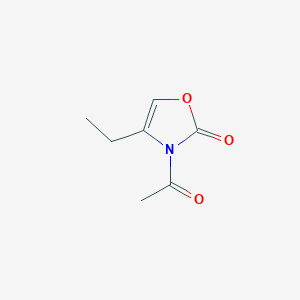
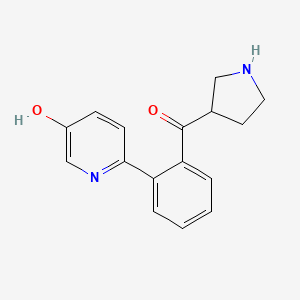
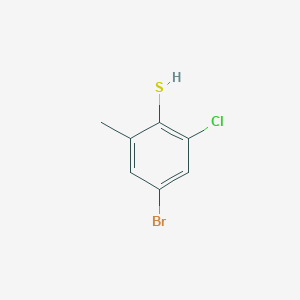
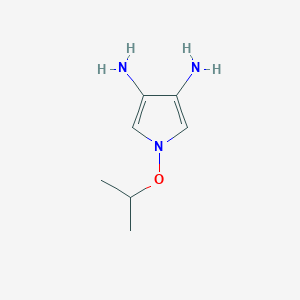
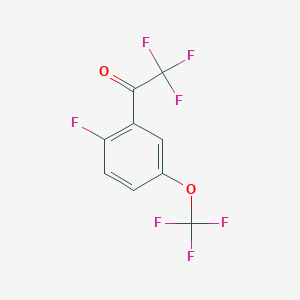
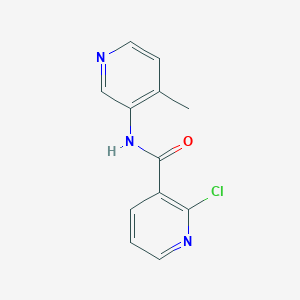
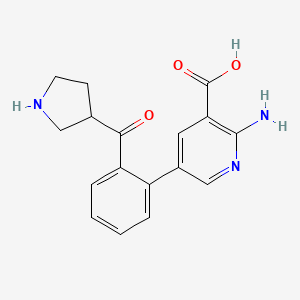
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
